12,12-dimethyl-tridecanoic acid chemical structure and physicochemical properties
12,12-dimethyl-tridecanoic acid chemical structure and physicochemical properties
An In-Depth Technical Guide to 12,12-Dimethyl-Tridecanoic Acid
Introduction
12,12-Dimethyl-tridecanoic acid is a saturated branched-chain fatty acid (BCFA) characterized by a 13-carbon chain with two methyl groups located at the C-12 position. BCFAs represent a diverse class of lipids found across various organisms where they participate in numerous biochemical processes and influence multiple signaling pathways.[1][2] While not as ubiquitous as their straight-chain counterparts, BCFAs are gaining significant interest within the scientific community, particularly in the fields of oncology, immunology, and metabolic disease research.[1][3]
These molecules have demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and lipid-lowering properties in various cellular and animal models.[2][3] This technical guide serves as a consolidated resource for researchers, scientists, and drug development professionals, providing a detailed overview of the chemical structure, physicochemical properties, and potential applications of 12,12-dimethyl-tridecanoic acid, contextualized within the broader significance of branched-chain fatty acids.
Chemical Identity and Physicochemical Properties
The defining structural feature of 12,12-dimethyl-tridecanoic acid is the gem-dimethyl group at the penultimate carbon (C-12), which creates a sterically hindered terminal end. This unique branching distinguishes it from more commonly studied iso and anteiso BCFAs, which feature a single methyl branch.[1] This structure influences its physical and chemical behavior, such as its melting point, solubility, and interaction with biological membranes and enzymes.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | 12,12-dimethyltridecanoic acid | N/A |
| Synonyms | iso-C15:0 (Note: This is an ambiguous synonym) | N/A |
| Molecular Formula | C₁₅H₃₀O₂ | Inferred |
| Molecular Weight | 242.40 g/mol | [4][5] |
| Canonical SMILES | CC(C)(C)CCCCCCCCCCC(=O)O | Inferred |
| InChI Key | Inferred from similar structures | N/A |
| CAS Number | Data not available for the specific acid | N/A |
| Solubility | Soluble in DMSO | [6] |
Note: Specific experimental data for 12,12-dimethyl-tridecanoic acid is limited. Some properties are inferred or based on data for structurally similar compounds like its methyl ester or isomers.
Synthesis and Methodologies
Proposed Experimental Protocol: Grignard-based Synthesis
This protocol outlines a plausible, non-validated synthetic route. The causality behind this experimental design is to build the carbon backbone sequentially, culminating in the formation of the carboxylic acid.
Step 1: Preparation of the Grignard Reagent (10,10-dimethylundecyl-1-magnesium bromide)
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In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, combine magnesium turnings and a small crystal of iodine in anhydrous diethyl ether.
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Slowly add a solution of 1-bromo-10,10-dimethylundecane in anhydrous diethyl ether dropwise via an addition funnel. The disappearance of the iodine color and gentle reflux indicates the initiation of the Grignard reaction.
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After the addition is complete, reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
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Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
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Bubble dry carbon dioxide gas through the solution vigorously for 1-2 hours, or alternatively, pour the Grignard solution over an excess of crushed dry ice. This step is critical as the nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a carboxylate salt.
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Allow the mixture to warm to room temperature slowly.
Step 3: Acidification and Extraction
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Quench the reaction by slowly adding a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl) until the mixture is acidic (pH ~2). This protonates the magnesium carboxylate salt to yield the free carboxylic acid.
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Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Step 4: Purification
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Remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 12,12-dimethyl-tridecanoic acid.
Synthesis Workflow Diagram
The logical flow of this synthetic approach is designed to control the regiochemistry of the final product, ensuring the gem-dimethyl group is at the terminus of the alkyl chain.
Caption: Hypothesized mechanism of action for BCFAs.
Conclusion
12,12-Dimethyl-tridecanoic acid represents an under-explored member of the biologically active branched-chain fatty acid family. Its unique gem-dimethyl terminal structure suggests it may possess distinct physicochemical and pharmacological properties compared to other BCFAs. While further empirical data are required to fully characterize this molecule, the established anti-inflammatory and anti-cancer activities of related compounds provide a compelling foundation for its investigation as a potential therapeutic agent or a tool for chemical biology research. The synthetic route proposed herein offers a viable method for its production, enabling future studies into its precise mechanism of action and efficacy in various disease models.
References
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Monomethyl branched-chain fatty acids: Health effects and biological mechanisms | Request PDF. (2025, September 28). ResearchGate. Retrieved from [Link]
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Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems? (2023, November 20). ACS Publications. Retrieved from [Link]
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Branched-chain fatty acids role in health and nutrition. (2025, January 3). Dellait. Retrieved from [Link]
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Expansion of the structure-activity relationship of branched chain fatty acids: Effect of unsaturation and branching group size on anticancer activity. Chemistry and Physics of Lipids. Retrieved from [Link]
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Monomethyl branched-chain fatty acids: Health effects and biological mechanisms. (2023, April 22). PubMed. Retrieved from [Link]
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Tridecanoic acid, 12-methyl-, methyl ester. Cheméo. Retrieved from [Link]
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Tridecanoic acid, 12-methyl-, methyl ester. NIST WebBook. Retrieved from [Link]
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